molecular formula C16H15ClF3N3O2S B2862397 1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 478077-42-8

1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2862397
CAS No.: 478077-42-8
M. Wt: 405.82
InChI Key: GGTXCUVLRKFBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is a compound with a molecular formula of C16H15ClF3N3O2S and a molecular weight of 405.82 g/mol. This compound is primarily used in scientific research and has shown potential in various applications, including antifungal and anticancer activities.

Preparation Methods

The synthesis of 1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine involves several methods:

    Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.

    Ugi reaction: A multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired product.

    Ring opening of aziridines under the action of N-nucleophiles: This method involves the opening of aziridine rings using nucleophiles to form piperazine derivatives.

    Intermolecular cycloaddition of alkynes bearing an amino group: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.

    Parallel solid-phase synthesis: A method that allows for the simultaneous synthesis of multiple compounds on a solid support.

    Photocatalytic synthesis: This method uses light to catalyze the formation of the piperazine ring.

Chemical Reactions Analysis

1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:

    Antifungal Activity: The compound has shown moderate to good antifungal effects, particularly against Cryptococcus neoformans.

    Anticancer Activity: Research has indicated that the compound exhibits promising activity against leukemia, colon cancer, and melanoma cell lines.

    Receptor Antagonist Development: The compound is being explored for its potential as a receptor antagonist in various biological pathways.

    Antimicrobial Activity: The compound has demonstrated antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors involved in fungal and cancer cell growth.

    Pathways Involved: The compound interferes with key biological pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other similar compounds:

    This compound: This compound has a similar structure but may exhibit different biological activities.

    [4-(4-Chlorophenyl)-1-piperazinyl][6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone: Another structurally related compound with potential biological activities.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N3O2S/c17-12-3-5-13(6-4-12)26(24,25)23-10-8-22(9-11-23)15-14(16(18,19)20)2-1-7-21-15/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTXCUVLRKFBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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